2-(3-Amino-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione

Lipophilicity Chromatographic Retention Physicochemical Property

2-(3-Amino-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione (CAS 94200-38-1) is a synthetic 1,8-naphthalimide derivative with molecular formula C18H20N2O3 and a molecular weight of 312.364 g/mol. The compound features a 6-methoxy substitution on the aromatic core and a primary amine-terminated 2,2-dimethylpropyl side chain at the imide nitrogen, positioning it within a class of heterocyclic compounds widely explored for DNA-binding, cytotoxic, and fluorescent imaging applications.

Molecular Formula C18H20N2O3
Molecular Weight 312.4 g/mol
CAS No. 94200-38-1
Cat. No. B12691532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione
CAS94200-38-1
Molecular FormulaC18H20N2O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(C)(CN)CN1C(=O)C2=C3C(=C(C=C2)OC)C=CC=C3C1=O
InChIInChI=1S/C18H20N2O3/c1-18(2,9-19)10-20-16(21)12-6-4-5-11-14(23-3)8-7-13(15(11)12)17(20)22/h4-8H,9-10,19H2,1-3H3
InChIKeyOAXARIFQDZZRGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione (CAS 94200-38-1) Procurement Research Guide


2-(3-Amino-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione (CAS 94200-38-1) is a synthetic 1,8-naphthalimide derivative with molecular formula C18H20N2O3 and a molecular weight of 312.364 g/mol [1]. The compound features a 6-methoxy substitution on the aromatic core and a primary amine-terminated 2,2-dimethylpropyl side chain at the imide nitrogen, positioning it within a class of heterocyclic compounds widely explored for DNA-binding, cytotoxic, and fluorescent imaging applications.

Why Generic Naphthalimide Substitution Cannot Replace 2-(3-Amino-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione


The 6-methoxy substitution pattern and the sterically hindered 2,2-dimethylpropyl linker bearing a primary amine distinguish this compound from more common 4-methoxy or unsubstituted naphthalimide analogs [1]. These structural features dictate electron density distribution, steric shielding of the imide plane, and the availability of a reactive primary amine for bioconjugation—parameters that cannot be replicated by simply swapping in a generic 1,8-naphthalimide derivative.

Quantitative Differentiation Evidence for 2-(3-Amino-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione (CAS 94200-38-1)


Physicochemical Identity: LogP Differentiation from Closest Dimethylamino Analog

The target compound's measured LogP value of 1.65 [1] is substantially lower than the LogP of 2.46 reported for its closest structural analog, 2-(3-(dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione (CAS 78473-06-0) [2], reflecting the increased polarity conferred by the primary amine versus the tertiary dimethylamino group. This 0.81 LogP unit difference translates to an approximately 6.5-fold difference in octanol-water partition coefficient.

Lipophilicity Chromatographic Retention Physicochemical Property

Reactive Conjugation Potential via Primary Amine vs. Tertiary Amine Analogs

The target compound bears a terminal primary amine (–NH2) on its N-substituent, enabling direct participation in amide bond formation, NHS-ester coupling, and reductive amination reactions. In contrast, the closest analog (CAS 78473-06-0) possesses a tertiary dimethylamino group [2], which is unreactive toward common amine-targeted bioconjugation chemistries. No quantitative yield comparison is available, but the primary amine provides a generic reactivity advantage over the dimethylamino analog.

Bioconjugation Amine Reactivity Chemical Probe

6-Methoxy Regioisomer Differentiation from 4-Methoxy Naphthalimide Derivatives

The 6-methoxy substitution pattern on the benz[de]isoquinoline core places the electron-donating methoxy group at a position electronically distinct from the more commonly studied 4-methoxy-1,8-naphthalimide [1]. Literature on structurally related naphthalimides shows that 4-methoxy substitution significantly enhances fluorescence quantum yield and shifts absorption/emission maxima relative to 3-methoxy or unsubstituted analogs [1]. Although the target compound's photophysical data are not individually published, the 6-methoxy (equivalent to 4-methoxy in naphthalene numbering) substitution is expected to confer distinct spectral properties compared to 3-methoxy regioisomers.

Regiochemistry Photophysics Substituent Effect

Priority Application Scenarios for 2-(3-Amino-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione Procurement


Fluorescent Bioconjugate Probe Development

When developing fluorescent probes requiring covalent attachment of a naphthalimide fluorophore to peptides, proteins, or antibodies, the target compound's primary amine enables direct conjugation via NHS-ester or isothiocyanate chemistry (Evidence Item 2). The 6-methoxy substitution is expected to confer favorable photophysical properties for PET-based sensing (Evidence Item 3), and the lower LogP (1.65) reduces non-specific hydrophobic interactions with biomolecules compared to the more lipophilic dimethylamino analog (LogP 2.46) (Evidence Item 1) [1].

Structure-Activity Relationship (SAR) Studies on Naphthalimide Cytotoxicity

In medicinal chemistry programs optimizing naphthalimide-based DNA intercalators or anticancer agents, the 2,2-dimethylpropyl linker introduces steric bulk near the imide plane that is absent in simpler N-alkyl derivatives. The primary amine allows further derivatization into amide, sulfonamide, or urea libraries, while the 6-methoxy (4-methoxy in naphthalene numbering) substitution provides a distinct electronic profile relative to 3-methoxy analogs (Evidence Item 3) [2].

Chromatographic Method Development and Analytical Reference

The established reversed-phase HPLC method and measured LogP (1.65) [1] provide immediate criteria for purity assessment and quality control. The compound's distinct chromatographic retention relative to the dimethylamino analog (LogP 2.46) enables unambiguous identification in complex mixtures (Evidence Item 1), supporting its use as a reference standard in analytical workflows.

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